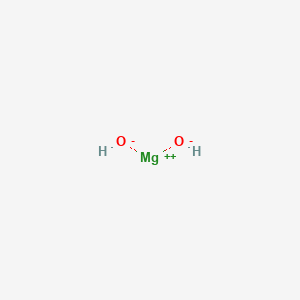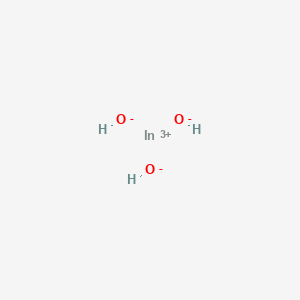
Samarium(III) acetate hexahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Samarium(III) acetate hexahydrate is a chemical compound with the formula Sm(CH₃COO)₃·6H₂O. It is an acetate salt of samarium, a rare earth element, and exists in a hydrated form. This compound is known for its pale yellow powder appearance and is used in various scientific and industrial applications due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Samarium(III) acetate hexahydrate can be synthesized by dissolving samarium(III) oxide (Sm₂O₃) in acetic acid. The reaction typically involves a 50% acetic acid solution, followed by crystallization and vacuum drying to obtain the hydrated form . The reaction can be represented as:
Sm2O3+6CH3COOH→2Sm(CH3COO)3+3H2O
Industrial Production Methods
In industrial settings, this compound is produced by reacting samarium(III) chloride (SmCl₃) with acetic acid. The process involves dissolving SmCl₃ in acetic acid, followed by crystallization and drying to obtain the hexahydrate form. This method ensures high purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
Samarium(III) acetate hexahydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form samarium(III) oxide.
Reduction: It can be reduced to samarium(II) compounds under specific conditions.
Substitution: It can participate in ligand exchange reactions with other acetate salts or ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include acetic acid, hydrochloric acid, and various organic ligands. The reactions typically occur under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from reactions involving this compound include samarium(III) oxide, samarium(II) compounds, and various samarium-ligand complexes .
Scientific Research Applications
Samarium(III) acetate hexahydrate has numerous applications in scientific research, including:
Mechanism of Action
The mechanism of action of samarium(III) acetate hexahydrate involves its ability to form complexes with various ligands. These complexes can interact with biological molecules, enhancing their properties. For example, samarium-doped nanoparticles can enhance the efficiency of radiation therapy by increasing the absorption of radiation in targeted cells .
Comparison with Similar Compounds
Similar Compounds
- Gadolinium(III) acetate hydrate
- Neodymium(III) acetate hydrate
- Europium(III) acetate hydrate
- Terbium(III) acetate hydrate
- Ytterbium(III) acetate tetrahydrate
Uniqueness
Samarium(III) acetate hexahydrate is unique due to its specific electronic configuration, which imparts distinct magnetic and optical properties. These properties make it particularly useful in applications such as magnetic materials and luminescent devices .
Properties
IUPAC Name |
acetic acid;samarium;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2.H2O.Sm/c1-2(3)4;;/h1H3,(H,3,4);1H2; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIIXPCRAYFYVGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.O.[Sm] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6O3Sm |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100587-91-5 |
Source


|
| Record name | Acetic acid, samarium(3+) salt, hydrate (3:1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100587-91-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














